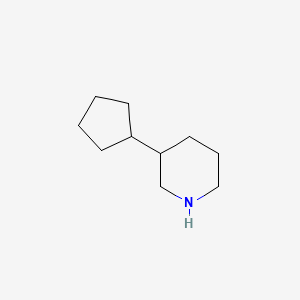

3-Cyclopentylpiperidine

Overview

Description

3-Cyclopentylpiperidine is a compound that falls under the category of piperidines . Piperidines are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry . The IUPAC name for a similar compound is (3R,4R)-3-cyclopentylpiperidine-4-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives . For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles are some of the methods used .Chemical Reactions Analysis

Piperidines, including 3-Cyclopentylpiperidine, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Scientific Research Applications

Marine Sponge Alkaloids in Cancer Research

A study by Matsunaga et al. (2004) identified two 3-alkylpiperidine alkaloids isolated from a marine sponge, Amphimedon sp. These compounds, including derivatives of 3-Cyclopentylpiperidine, showed significant cytotoxic properties against P388 cells, suggesting potential applications in cancer research (Matsunaga et al., 2004).

Marine-Derived Fungus for Antimicrobial Agents

Du et al. (2014) reported the discovery of new cyclohexadepsipeptides from the marine-derived fungus Beauveria felina EN-135. These compounds, structurally related to 3-Cyclopentylpiperidine, displayed antibacterial activity, notably against E. coli (Du et al., 2014).

Histone Deacetylase Inhibitor Inducing Anti-inflammatory Compounds

Chung et al. (2013) found that the addition of suberoylanilide hydroxamic acid to Beauveria felina cultures changed its secondary metabolite profile, producing new cyclodepsipeptides, some of which showed anti-inflammatory properties. These findings indicate potential biomedical applications (Chung et al., 2013).

Cyanopyridine Analogs in Various Biological Effects

Alhakamy et al. (2020) explored 3-Cyanopyridine analogs for their diverse biological effects. These compounds showed potential as antimicrobial, anti-inflammatory, and cytotoxic agents, suggesting their applicability in treating various diseases (Alhakamy et al., 2020).

Novel Piperidine Derivatives in Antimicrobial Research

Sahu et al. (2013) synthesized new 3-benzyl-2,6-diarylpiperidine-4-one derivatives, which were evaluated for antimicrobial activity. Some of these compounds exhibited significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial research (Sahu et al., 2013).

Diketopiperazines in Antimicrobial and Biofilm Inhibiting Applications

De Carvalho and Abraham (2012) discussed the antimicrobial activities of diketopiperazines, which are structurally related to piperidines. These compounds have potential applications in controlling biofilms and bacterial communication, crucial in fighting antibiotic-resistant infections (De Carvalho & Abraham, 2012).

Safety and Hazards

Future Directions

Piperidine derivatives, including 3-Cyclopentylpiperidine, have potential for future research and development in the field of medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-cyclopentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYOMAMUNKINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)

![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)

![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)